5-Methyl-7-hydroxyisoflavone
Overview
Description
5-Methyl-7-hydroxyisoflavone is a chemical compound belonging to the isoflavone class of flavonoids. It is known for its potential health benefits and is often used in dietary supplements. This compound has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It is structurally similar to other flavonoids and has been shown to exhibit various biological activities.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-7-hydroxyisoflavone are bacterial efflux pumps . These proteins remove toxic substances from the cell and protect bacteria against the effects of antibiotics .
Mode of Action
This compound interacts with its targets by inhibiting bacterial efflux pumps . This compound also inhibits collagen synthesis, which is an important factor in cancer development and progression . It also inhibits the growth of some bacteria strains such as Staphylococcus aureus .
Biochemical Pathways
This compound is derived from the phenylpropanoid pathway . It is produced from the flavone intermediates such as naringenin and liquiritigenin . The resulted 2-hydroxyisoflavone is dehydrated by the isoflavone dehydratase (HID) to produce basic isoflavone compounds such as genistein and daidzein .
Pharmacokinetics
It’s known that the compound can produce false positive results in urinary tests for cannabinoid use .
Result of Action
The inhibition of bacterial efflux pumps by this compound can potentially enhance the effectiveness of antibiotics . By inhibiting collagen synthesis, it may also play a role in preventing cancer development and progression .
Biochemical Analysis
Biochemical Properties
5-Methyl-7-hydroxyisoflavone is known to modulate several biological activities
Cellular Effects
A related compound, 5-Hydroxy-7-Methoxyflavone, has been found to trigger mitochondrial-associated cell death via reactive oxygen species signaling in human colon carcinoma cells .
Molecular Mechanism
It is known that isoflavones can bind free radicals and regulate the cell cycle and apoptosis
Metabolic Pathways
Isoflavones, including this compound, are synthesized through the phenylpropanoid biosynthetic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-7-hydroxyisoflavone can be synthesized from 3,5-dihydroxy-toluene through a series of reactions. The process begins with the Hoesch reaction to obtain 2,4-dihydroxy-6-methyldeoxybenzoin, followed by a cyclization process to produce this compound . The reaction conditions typically involve the use of dimethyl carbonate as a green synthesis reagent, with an overall yield of approximately 47.8% under optimal conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for use in supplements and other applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-7-hydroxyisoflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoflavone structure.
Substitution: Substitution reactions, such as O-demethylation and hydroxylation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as dimethyl sulfate and triethyl orthoformate are used for methylation and methoxylation reactions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .
Scientific Research Applications
5-Methyl-7-hydroxyisoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Comparison with Similar Compounds
- 7-Hydroxy-5-methoxyisoflavone
- Biochanin A
- Genistein
- Daidzein
Comparison: 5-Methyl-7-hydroxyisoflavone is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biological activities. Compared to other isoflavones like genistein and daidzein, it has a stronger inhibitory effect on estrogen activity and collagen synthesis . This makes it particularly valuable in cancer research and treatment.
Properties
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGROPIASMMBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558070 | |
Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55338-30-2 | |
Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.